molecular formula C8H11ClF2O B1429558 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one CAS No. 1037834-16-4

2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one

Cat. No.: B1429558
CAS No.: 1037834-16-4
M. Wt: 196.62 g/mol
InChI Key: VFMITEJMPRVHBZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a chloro group, a difluorocyclohexyl group, and a ketone functional group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Scientific Research Applications

2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 4,4-difluorocyclohexanone as the starting material.

  • Halogenation: The cyclohexanone undergoes halogenation to introduce the chloro group at the 2-position.

  • Ketone Formation: The final step involves the formation of the ketone group through oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 2-Chloro-1-(3,3-difluorocyclohexyl)ethan-1-one

  • 2-Chloro-1-(2,2-difluorocyclohexyl)ethan-1-one

  • 2-Chloro-1-(4,4-dichlorocyclohexyl)ethan-1-one

Uniqueness: 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one is unique due to its specific arrangement of fluorine atoms on the cyclohexyl ring, which influences its reactivity and physical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-1-(4,4-difluorocyclohexyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O/c9-5-7(12)6-1-3-8(10,11)4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMITEJMPRVHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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